molecular formula C10H11BrO B1376416 1-Bromo-4-cyclobutoxy-benzene CAS No. 1350640-82-2

1-Bromo-4-cyclobutoxy-benzene

Cat. No.: B1376416
CAS No.: 1350640-82-2
M. Wt: 227.1 g/mol
InChI Key: UYSFQHGZDYGZPG-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in modern synthetic chemistry. nih.govatamanchemicals.com They serve as versatile building blocks for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of a wide array of organic molecules. atamanchemicals.com The reactivity of the carbon-halogen bond in aryl halides makes them ideal substrates for a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira reactions. atamanchemicals.com These palladium-catalyzed reactions have revolutionized the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and conductive polymers. atamanchemicals.comwhiterose.ac.uk

The specific halogen atom on the aromatic ring influences its reactivity, with aryl iodides being the most reactive, followed by bromides and then chlorides. Aryl bromides, such as 1-Bromo-4-cyclobutoxy-benzene, offer a good balance of reactivity and stability, making them widely used in organic synthesis. atamanchemicals.com They are generally more reactive than aryl chlorides and more cost-effective than aryl iodides. The ability to selectively activate the C-Br bond in the presence of other functional groups allows for precise and controlled molecular assembly. nih.gov

Structural Features and Unique Aspects of the Cyclobutoxy Moiety in Aromatic Systems

The cyclobutoxy group, an ether where the oxygen is attached to a four-membered cyclobutane (B1203170) ring, imparts unique structural and electronic properties to the aromatic system of this compound. Alkoxy groups, in general, are known to be activating groups in electrophilic aromatic substitution reactions. libretexts.orgbldpharm.com They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron-donating nature directs incoming electrophiles to the ortho and para positions. libretexts.org

The cyclobutoxy group, in particular, introduces ring strain into the molecule. The bond angles in the cyclobutane ring are compressed to approximately 90 degrees, deviating significantly from the ideal tetrahedral angle of 109.5 degrees. This strain can influence the reactivity of the molecule. For instance, the formation of radical intermediates at the cyclobutoxy group can lead to ring-opening reactions, providing pathways to γ-functionalized carbonyl compounds. researchgate.net

From a steric perspective, the cyclobutoxy group is bulkier than a methoxy (B1213986) or ethoxy group. This steric hindrance can influence the regioselectivity of reactions occurring at the aromatic ring, potentially favoring substitution at the less hindered para position over the ortho positions. ucalgary.ca The specific conformation of the cyclobutane ring can also play a role in how it interacts with reagents and catalysts.

Overview of Research Directions Pertaining to this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. It is commercially available and listed as a building block for applications in the pharmaceutical and fine chemical industries. allmpuslab.comfdc-chemical.com Its bifunctional nature, possessing both a reactive bromine atom for cross-coupling reactions and a cyclobutoxy group that can influence biological activity and material properties, makes it an attractive starting material.

One major research direction is its use in palladium-catalyzed cross-coupling reactions to synthesize novel compounds. The bromine atom can be readily substituted with various organic groups to build more complex molecular architectures. For example, it can be envisioned that this compound could participate in Suzuki couplings with boronic acids to form biaryl structures, or in Sonogashira couplings with terminal alkynes to introduce alkynyl moieties. These types of reactions are crucial in the synthesis of potential drug candidates and functional materials. beilstein-journals.org

In the context of medicinal chemistry, the incorporation of a cyclobutoxy group can be a strategy to enhance the pharmacological properties of a drug molecule. The rigid nature of the cyclobutane ring can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for a biological target. acs.org Therefore, this compound serves as a precursor for introducing this desirable motif into new pharmaceutical agents.

Furthermore, in materials science, the structural features of this compound make it a potential component in the synthesis of liquid crystals and polymers. researchgate.netmdpi.commdpi.commedcraveonline.com The rigid aromatic core combined with the somewhat flexible cyclobutoxy group could lead to materials with interesting mesomorphic or photophysical properties. The bromo-substituent provides a convenient handle for polymerization or for linking the molecule to other units to create advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclobutyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSFQHGZDYGZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301308
Record name 1-Bromo-4-(cyclobutyloxy)benzene
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350640-82-2
Record name 1-Bromo-4-(cyclobutyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350640-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(cyclobutyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the Preparation of 1 Bromo 4 Cyclobutoxy Benzene

Strategic Approaches to Bromination of Substituted Benzenes

The introduction of a bromine atom onto a benzene (B151609) ring that already bears a substituent, such as an ether, requires careful consideration of regioselectivity and reaction conditions. The existing substituent profoundly influences the reactivity of the aromatic ring and directs the position of the incoming electrophile.

Electrophilic Aromatic Substitution (EAS) is the quintessential method for the halogenation of benzene and its derivatives. fiveable.melibretexts.org The reaction proceeds through a well-established two-step mechanism. libretexts.orglibretexts.org

First, a potent electrophile is generated. In the case of bromination, molecular bromine (Br₂) is typically activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to create a highly electrophilic species that can be represented as a Br⁺ equivalent. fiveable.meyoutube.com This electrophile is then attacked by the π-electron system of the benzene ring, which acts as a nucleophile. idc-online.com This initial attack is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.orgnih.gov

In the second, much faster step, a weak base (often the FeBr₄⁻ complex formed from the catalyst) removes a proton from the carbon atom bearing the new bromine atom. libretexts.orgidc-online.com This deprotonation restores the aromaticity of the ring, yielding the brominated product. libretexts.orglibretexts.org

The substituent already present on the ring plays a crucial role in directing the position of the incoming bromine. An ether group, like the cyclobutoxy group, is an activating substituent and an ortho, para-director. This is because the oxygen atom can donate a lone pair of electrons into the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate more effectively when the electrophile attacks at the ortho and para positions.

FeatureDescription
Reaction Type Electrophilic Aromatic Substitution (EAS) fiveable.me
Electrophile Bromonium ion (Br⁺) or a polarized Br₂-Lewis acid complex youtube.com
Catalyst Typically a Lewis acid, e.g., FeBr₃ or AlCl₃ masterorganicchemistry.com
Intermediate Resonance-stabilized carbocation (Arenium ion / Sigma Complex) fiveable.melibretexts.org
Key Steps 1. Attack of the aromatic ring on the electrophile (rate-determining). 2. Deprotonation to restore aromaticity. libretexts.orglibretexts.org
Regioselectivity Governed by the existing substituent on the benzene ring. fiveable.me

While classic electrophilic substitution with Br₂ and a Lewis acid is common, several alternative methods have been developed to address challenges such as harsh conditions, the use of corrosive reagents, or the need for improved selectivity. researchgate.net

N-Bromosuccinimide (NBS): NBS is a versatile and convenient source of electrophilic bromine. For the bromination of aromatic rings, it is often used with a catalyst. Alumina-supported NBS has been shown to be an efficient reagent for the ring bromination of various aromatic compounds under solvent-free conditions. researchgate.net Other systems may employ Lewis bases or specific solvents like hexafluoroisopropanol to activate the NBS for electrophilic attack. organic-chemistry.org

Oxidative Bromination: These methods generate the active brominating agent in situ from a more benign bromide source, such as ammonium (B1175870) bromide (NH₄Br) or hydrobromic acid (HBr), combined with an oxidant. nih.govresearchgate.net This approach avoids the direct handling and storage of hazardous molecular bromine. nih.gov Common oxidants include hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), and even sodium hypochlorite (NaOCl). organic-chemistry.orgnih.govresearchgate.net These reactions can often be performed in greener solvents like water or methanol under mild conditions, offering significant environmental and safety advantages. organic-chemistry.orgjalsnet.com

MethodBromine SourceTypical Co-reagent / ConditionKey Advantages
NBS Bromination N-Bromosuccinimide (NBS)Alumina support, specific solvents researchgate.netorganic-chemistry.orgSolid, easy-to-handle reagent; avoids HBr byproduct. researchgate.net
Oxidative (H₂O₂) HBr or Bromide SaltHydrogen Peroxide (H₂O₂) nih.govForms water as the only byproduct; considered a "green" method.
Oxidative (Oxone®) Ammonium Bromide (NH₄Br)Oxone® (2KHSO₅·KHSO₄·K₂SO₄) researchgate.netHigh efficiency, rapid reactions at ambient temperature. organic-chemistry.org

Radical methods for bromination are typically employed for side-chain halogenation of alkylbenzenes (benzylic bromination) and are generally not suitable for the direct nuclear bromination of the aromatic ring itself.

Synthesis of the Cyclobutoxy Ether Linkage

The formation of the ether bond between the aromatic ring and the cyclobutyl group is a critical step in the synthesis of the target molecule. This transformation typically involves the reaction of a phenoxide with a suitable cyclobutyl electrophile.

The most direct and widely used method for preparing alkyl aryl ethers is the Williamson Ether Synthesis . rsc.org This reaction involves the nucleophilic substitution (Sɴ2) of a halide or other suitable leaving group by a phenoxide ion. byjus.comjk-sci.com The phenoxide is generated by treating the corresponding phenol with a base. jk-sci.com

While the Williamson synthesis is the most common, other methods for aryl ether formation exist:

Ullmann Condensation: This method is typically used for the synthesis of diaryl ethers and involves the copper-catalyzed reaction of an aryl halide with a phenol. It can be adapted for alkyl aryl ethers but often requires harsher conditions than the Williamson synthesis. organic-chemistry.org

Mitsunobu Reaction: This reaction allows for the coupling of a phenol with an alcohol under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions have been adapted for C-O bond formation, coupling aryl halides or triflates with alcohols. organic-chemistry.org

For the specific case of installing a cyclobutoxy group, the Williamson ether synthesis remains the most straightforward and efficient approach due to the availability of the required precursors.

The successful synthesis of the cyclobutoxy ether linkage via the Williamson reaction depends on the careful selection of reagents and conditions to maximize yield and minimize side reactions, such as the E2 elimination of the cyclobutyl halide. byjus.comjk-sci.com

The reaction involves deprotonating a phenol to form a nucleophilic phenoxide, which then displaces a leaving group from a cyclobutyl electrophile. Key parameters include the choice of base, solvent, temperature, and the nature of the leaving group on the cyclobutyl moiety.

ParameterOptions & Considerations
Phenolic Substrate 4-Bromophenol
Cyclobutyl Electrophile Cyclobutyl bromide, cyclobutyl iodide, or cyclobutyl tosylate. Tosylates are excellent leaving groups.
Base Strong bases like Sodium Hydride (NaH) or weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). jk-sci.com
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are preferred as they solvate the cation but not the nucleophile, accelerating the Sɴ2 reaction. byjus.comjk-sci.com
Temperature Typically ranges from room temperature to 100 °C, depending on the reactivity of the electrophile and the strength of the base. byjus.com
Reaction Time Generally between 1 to 8 hours. byjus.com

Precursor Identification and Retrosynthetic Analysis for 1-Bromo-4-cyclobutoxy-benzene

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, there are two primary disconnection strategies.

Strategy 1: Disconnection of the C-O Ether Bond

The most logical disconnection is at the ether linkage, as this bond is readily formed by the Williamson ether synthesis. amazonaws.com This C(aryl)-O bond disconnection leads to a 4-bromophenoxide synthon and a cyclobutyl cation synthon.

Target Molecule: this compound

Retrosynthetic Step: Disconnect the C-O bond.

Synthons: 4-bromophenoxide anion and cyclobutyl cation.

Practical Precursors: 4-Bromophenol and a cyclobutyl halide (e.g., cyclobutyl bromide) or cyclobutyl tosylate.

This is a highly convergent and reliable route. The synthesis would involve reacting 4-bromophenol with a suitable base to form the phenoxide, followed by the addition of cyclobutyl bromide.

Strategy 2: Disconnection of the C-Br Bond

An alternative approach is to disconnect the C(aryl)-Br bond. This implies that the final step would be the bromination of a cyclobutoxybenzene precursor.

Target Molecule: this compound

Retrosynthetic Step: Disconnect the C-Br bond via Functional Group Interconversion (FGI).

Precursor: Cyclobutoxybenzene.

StrategyDisconnectionPrecursorsKey ReactionAdvantages / Disadvantages
Strategy 1 C(aryl)−O Bond4-Bromophenol, Cyclobutyl BromideWilliamson Ether SynthesisAdvantage: Excellent regiocontrol; direct and efficient.
Strategy 2 C(aryl)−Br BondCyclobutoxybenzeneElectrophilic BrominationDisadvantage: Produces a mixture of ortho and para isomers, requiring separation.

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

The optimization of the synthesis of this compound is crucial for achieving high yields and purity, which is essential for its applications in further chemical synthesis. Research into analogous syntheses, such as that for 1-bromo-3-(cyclobutoxy)benzene, provides a strong foundation for optimizing the conditions for the 4-substituted isomer. chemicalbook.com The key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A typical synthetic protocol involves the reaction of 4-bromophenol with bromocyclobutane. The optimization of this process focuses on maximizing the efficiency of the nucleophilic substitution reaction while minimizing potential side reactions.

Detailed Research Findings:

A study on the synthesis of the constitutional isomer, 1-bromo-3-(cyclobutoxy)benzene, demonstrated a high yield of 91% by reacting 3-bromophenol with bromocyclobutane. chemicalbook.com The reaction was conducted in the presence of potassium carbonate as the base and N,N-dimethylformamide (DMF) as the solvent at a temperature of 120°C for 6 hours. chemicalbook.com These conditions can be considered a baseline for the synthesis of this compound.

Optimization strategies focus on several key areas:

Base Selection: The choice of base is critical for the efficient deprotonation of 4-bromophenol. While potassium carbonate is effective, other bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) could potentially increase the reaction rate and yield. The strength and solubility of the base can influence the concentration of the reactive phenoxide ion.

Solvent Effects: The use of polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile is standard for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophilic anion relatively free. francis-press.com The choice of solvent can affect the reaction rate and temperature required for the synthesis. Anhydrous conditions are generally preferred to prevent the hydrolysis of the base and the reactants. francis-press.com

Temperature and Reaction Time: There is a trade-off between reaction rate and the potential for side reactions. While higher temperatures can accelerate the formation of the desired product, they can also lead to decomposition or the formation of impurities. A systematic study of the temperature profile can identify the optimal point for maximizing yield. Similarly, monitoring the reaction progress over time allows for the determination of the minimum time required for completion, preventing unnecessary energy expenditure and potential product degradation.

The following interactive data table summarizes the established conditions for a closely related isomer, which serves as a model for the optimization of this compound synthesis.

ParameterConditionRationalePotential Optimization
Starting Material 4-bromophenolProvides the bromophenyl moiety.High purity starting material is essential.
Alkylating Agent BromocyclobutaneProvides the cyclobutoxy group.Use of cyclobutyl tosylate for a better leaving group.
Base Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the nucleophilic phenoxide.Trial of stronger bases like NaH or Cs₂CO₃.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the Sₙ2 reaction.Comparison with other polar aprotic solvents like DMSO or Acetonitrile.
Temperature 120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.Optimization studies to find the lowest effective temperature to minimize side reactions.
Reaction Time 6 hoursThe duration required for the reaction to reach completion under the specified conditions.Monitoring by TLC or GC-MS to determine the optimal reaction time.
Yield >90% (expected based on isomer)High efficiency of the reaction.Further enhancement through catalyst addition (e.g., phase-transfer catalysts).

By systematically adjusting these parameters, the synthetic protocol for this compound can be refined to consistently produce high yields of the pure compound, making the process more efficient and cost-effective for research and industrial applications.

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 4 Cyclobutoxy Benzene

Mechanistic Investigations of Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com However, under specific and often harsh conditions, aryl halides without such activating groups can also undergo nucleophilic substitution through alternative mechanisms.

In the context of nucleophilic aromatic substitution, the halogen atom's ability to function as a leaving group is crucial. For the SNAr addition-elimination mechanism to proceed, the nucleophile must first attack the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then eliminated in a subsequent step.

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this difference is that the rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the ring, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. While bromine is a competent leaving group, its departure is generally not the rate-limiting step in this pathway. For a compound like 1-Bromo-4-cyclobutoxy-benzene, which lacks strong electron-withdrawing groups, the addition-elimination pathway is generally unfavorable and requires forcing conditions.

In the absence of strong electron-withdrawing groups, aryl halides like this compound can undergo nucleophilic aromatic substitution via an elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.org This reaction is typically forced by using very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), often in liquid ammonia (B1221849) as a solvent. libretexts.orgkhanacademy.org

The mechanism involves two main stages:

Elimination: The strong base abstracts a proton from one of the carbon atoms ortho (adjacent) to the carbon bearing the bromine atom. This is the initial deprotonation step. youtube.com The resulting carbanion then expels the bromide ion, leading to the formation of a triple bond within the benzene (B151609) ring, creating the benzyne intermediate. khanacademy.orgyoutube.com This intermediate is highly strained and, therefore, extremely reactive. youtube.com

Addition: The nucleophile (in this case, the amide anion or another available nucleophile) rapidly attacks one of the two carbons of the triple bond. libretexts.orgkhanacademy.org Subsequent protonation of the resulting carbanion by a proton source (like ammonia) yields the final substituted product. youtube.com

A key feature of the benzyne mechanism is that the incoming nucleophile does not always attach to the same carbon that the leaving group vacated. libretexts.org In the case of a symmetrically substituted benzyne, a mixture of products can be formed if the two carbons of the triple bond are not equivalent.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond is selectively activated by a metal catalyst, typically palladium, to form new carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov

The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond to form a palladium(II) species. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. organic-synthesis.com

The reactivity of the halide in Suzuki couplings generally follows the order I > OTf > Br >> Cl. wikipedia.org Aryl bromides are very common substrates, offering a good balance of reactivity and stability.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystBaseSolventTemperatureReference
Pd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene85 °C organic-synthesis.com
PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-100 °C nih.govorganic-synthesis.com
Pd(OAc)₂ with a phosphine (B1218219) ligandK₃PO₄THFRoom Temp. to 60 °C wikipedia.org
CataCXium A PalladacycleCs₂CO₃2-MeTHF/H₂O80 °C nih.gov

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that joins an organohalide with an organotin compound (organostannane). wikipedia.org A significant advantage of Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. wikipedia.orgyoutube.com

The mechanism of the Stille reaction is very similar to that of the Suzuki coupling and involves the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The Pd(0) catalyst reacts with this compound.

Transmetalation: The organic group from the organostannane reagent (e.g., R-SnBu₃) is transferred to the palladium center. libretexts.org

Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.

The Stille reaction is highly versatile, with very few limitations on the types of organic groups that can be coupled. organic-chemistry.org Aryl bromides are common electrophilic partners in this reaction.

Table 2: Illustrative Conditions for Stille Coupling of Aryl Bromides

CatalystOrganotin Reagent TypeSolventAdditivesReference
Pd(PPh₃)₄Aryl-SnBu₃Toluene or THFNone libretexts.org
PdCl₂(PPh₃)₂Vinyl-SnBu₃DMFCuI (co-catalyst) msu.edu
Pd₂(dba)₃ with P(furyl)₃Alkynyl-SnBu₃DioxaneNone wikipedia.org
Pd(OAc)₂/DabcoAryl-SnBu₃DMFNone organic-chemistry.org

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process for forming a carbon-carbon bond between an unsaturated halide (like this compound) and an alkene. wikipedia.orgorganic-chemistry.org The reaction requires the presence of a base to regenerate the active catalyst. wikipedia.orglibretexts.org

The accepted mechanism for the Heck reaction proceeds through several steps: libretexts.orgnih.gov

Oxidative Addition: A Pd(0) species adds to the aryl bromide, forming an arylpalladium(II) complex. nih.gov

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new substituted alkene product and a hydridopalladium(II) complex.

Reductive Elimination/Base Regeneration: A base is required to react with the hydridopalladium(II) complex, regenerating the Pd(0) catalyst and forming a salt. libretexts.org

Aryl bromides are widely used in Heck reactions, and the choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. wikipedia.orgorganic-chemistry.org

Table 3: Common Reaction Parameters for the Heck Reaction with Aryl Bromides

CatalystBaseSolventAlkene PartnerReference
Pd(OAc)₂Et₃N (Triethylamine)DMF or AcetonitrileStyrene wikipedia.org
PdCl₂NaOAc (Sodium Acetate)DMAn-Butyl Acrylate organic-chemistry.org
Pd(PPh₃)₄K₂CO₃ (Potassium Carbonate)TolueneMethyl Acrylate wikipedia.org
Palladacycle ComplexNa₂CO₃DMAStyrene researchgate.net

Sonogashira Coupling Methodologies

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For a substrate like this compound, the reaction facilitates the formation of a new bond between the aromatic ring and the alkyne.

The generally accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the Pd(0) catalyst. libretexts.org

While aryl iodides are more reactive and allow for milder reaction conditions, aryl bromides such as this compound can also be effectively coupled, though they often require heating. wikipedia.org The choice of palladium catalyst, ligands, copper source, base, and solvent are all critical for a successful transformation. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org

Recent advancements have also led to the development of copper-free Sonogashira coupling methodologies. In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur without the mediation of a copper co-catalyst, often requiring a stronger base or different ligand systems to facilitate the reaction. libretexts.org

Below is a table summarizing typical conditions for the Sonogashira coupling of aryl bromides, which would be applicable to this compound.

Catalyst SystemReagentsSolventTemperatureYield
Pd(PPh₃)₂Cl₂ / CuITerminal Alkyne, Amine Base (e.g., Et₃N, piperidine)THF, DMF, or Toluene50-100 °CGood to Excellent
Pd(OAc)₂ / LigandTerminal Alkyne, Base (e.g., K₂CO₃, Cs₂CO₃)Amine or polar aprotic solventRoom Temp to 100 °CModerate to High
Copper-Free (e.g., Pd(P(t-Bu)₃)₂)Terminal Alkyne, Strong Base (e.g., TBAF, Cs₂CO₃)THF, DioxaneRoom Temp to 80 °CGood to Excellent

Exploration of Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. chemistrytalk.org In this compound, the benzene ring is substituted with two groups: a bromo group and a cyclobutoxy group. The directing and activating/deactivating effects of these substituents determine the position of further substitution.

Cyclobutoxy Group (-OC₄H₇): As an alkoxy group, it is an activating group and an ortho, para-director . The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack at the ortho and para positions. libretexts.org

Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion intermediate at these positions. pbworks.com

In this compound, the activating cyclobutoxy group has a stronger influence than the deactivating bromo group. Both groups direct incoming electrophiles to the positions ortho to the cyclobutoxy group (positions 2 and 6) and ortho to the bromo group (positions 3 and 5). Since the cyclobutoxy group is a stronger activating group, substitution is expected to occur predominantly at the positions ortho to it (positions 2 and 6). Steric hindrance from the cyclobutoxy group might slightly favor substitution at the less hindered position if the electrophile is bulky.

A common example of EAS is nitration. The nitration of bromobenzene, for instance, yields a mixture of ortho- and para-bromonitrobenzene, with the para product being the major isomer due to reduced steric hindrance. pbworks.comedubirdie.com By analogy, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-bromo-4-cyclobutoxy-2-nitrobenzene.

The following table summarizes the expected major products for various EAS reactions on this compound.

ReactionReagentsElectrophileExpected Major Product
NitrationHNO₃, H₂SO₄NO₂⁺1-Bromo-4-cyclobutoxy-2-nitrobenzene
Halogenation (Bromination)Br₂, FeBr₃Br⁺1,2-Dibromo-4-cyclobutoxybenzene
SulfonationFuming H₂SO₄SO₃2-Bromo-5-cyclobutoxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(2-Bromo-5-cyclobutoxyphenyl)ethanone (for R=CH₃)
Friedel-Crafts AlkylationRCl, AlCl₃R⁺1-Bromo-2-alkyl-4-cyclobutoxybenzene

Other Significant Transformations: Reduction and Oxidation Studies

Beyond coupling and substitution reactions, this compound can undergo other important transformations, notably reduction and oxidation.

Reduction:

One of the most significant reduction reactions for aromatic rings substituted with electron-donating groups is the Birch reduction . wikipedia.orgbyjus.commasterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.com For this compound, the electron-donating cyclobutoxy group directs the reduction to produce a non-conjugated diene. The expected product would be 1-bromo-4-cyclobutoxy-1,4-cyclohexadiene. The Birch reduction is a powerful tool for accessing partially saturated cyclic structures from aromatic precursors. byjus.com

Another potential reduction is the reductive dehalogenation of the carbon-bromine bond. This can often be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). This reaction would convert this compound into cyclobutoxybenzene.

Oxidation:

The oxidation of this compound is less straightforward. The aromatic ring itself is relatively resistant to oxidation unless under harsh conditions, which would likely also affect the substituents. The cyclobutoxy group could potentially be oxidized, but this would likely lead to ring opening or degradation of the ether linkage. Specific and controlled oxidation of this compound is not well-documented and would likely require specialized reagents to achieve selective transformation.

The table below outlines potential reduction and oxidation transformations.

TransformationReagentsExpected Product
Birch ReductionNa or Li, NH₃ (l), ROH1-Bromo-4-cyclobutoxy-1,4-cyclohexadiene
Reductive DehalogenationH₂, Pd/CCyclobutoxybenzene
OxidationStrong Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇)Complex mixture of degradation products

Derivatization and Functionalization Strategies of 1 Bromo 4 Cyclobutoxy Benzene

Synthesis of Novel Analogues via Functional Group Interconversions

The bromine atom on the aromatic ring of 1-bromo-4-cyclobutoxy-benzene is amenable to a range of functional group interconversions, enabling the synthesis of diverse analogues. A primary strategy involves palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki-Miyaura coupling . In this reaction, this compound can be coupled with various organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating new C-C bonds. For instance, coupling with arylboronic acids would yield biaryl structures, while vinylboronic acids would introduce alkenyl groups.

Another key transformation is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with a wide array of primary and secondary amines. This method is instrumental in the synthesis of arylamine derivatives, which are prevalent in pharmaceuticals and materials science. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation, with sterically hindered and electron-rich ligands often providing the best results.

The Heck reaction provides a pathway to introduce alkenyl substituents by coupling this compound with alkenes in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing substituted styrenes and other vinylarenes. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer.

Furthermore, the Sonogashira coupling allows for the introduction of alkyne moieties. This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes. The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules.

Below is a table summarizing these key functional group interconversions:

Reaction NameCoupling PartnerResulting Functional GroupCatalyst System
Suzuki-Miyaura CouplingOrganoboron CompoundAryl, Alkenyl, etc.Palladium catalyst, Base
Buchwald-Hartwig AminationAmine (Primary or Secondary)ArylaminePalladium catalyst, Phosphine ligand, Base
Heck ReactionAlkeneAlkenylPalladium catalyst, Base
Sonogashira CouplingTerminal AlkyneAlkynylPalladium catalyst, Copper(I) co-catalyst, Base

Applications as a Versatile Synthetic Intermediate

The reactivity of the bromine atom makes this compound a valuable and versatile intermediate in multi-step organic syntheses. Its ability to participate in a variety of coupling reactions allows for the strategic introduction of complexity into molecular frameworks.

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the 4-cyclobutoxy-phenyl moiety can be a key structural motif. This compound provides a reliable entry point for incorporating this fragment. For example, a synthetic route might involve an initial cross-coupling reaction to form a key carbon-carbon or carbon-heteroatom bond, followed by further transformations on the newly introduced functional group or elsewhere in the molecule.

The cyclobutoxy group itself can influence the properties of the final molecule. Its steric bulk can direct subsequent reactions to other positions on the aromatic ring and can impact the binding affinity of a drug candidate to its biological target. The ether linkage is generally stable under many reaction conditions, making it a robust component of a synthetic strategy.

The utility of this compound as an intermediate is highlighted in its potential use in the synthesis of compounds with applications in medicinal chemistry and materials science. The ability to sequentially or orthogonally functionalize the molecule is a key advantage.

Preparation of Multi-functionalized Aromatic Systems

Building upon the initial functionalization of the bromine atom, this compound can be a starting point for the preparation of multi-functionalized aromatic systems. The directing effects of the cyclobutoxy group and the newly introduced substituent from the initial reaction play a crucial role in the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The cyclobutoxy group is an ortho, para-directing group due to the electron-donating nature of the oxygen atom. This means that in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will be directed to the positions ortho to the cyclobutoxy group.

A common strategy for creating multi-functionalized systems involves a sequence of reactions. For example, a Suzuki coupling could be performed first to introduce an aryl group. The resulting biaryl system could then undergo further functionalization, such as nitration or halogenation. The directing effects of both the cyclobutoxy group and the newly introduced aryl group would need to be considered to predict the outcome of the second substitution.

An alternative approach is to introduce a second functional group via a different type of reaction. For instance, after an initial Sonogashira coupling to introduce an alkyne, the alkyne itself can undergo a variety of transformations, such as cycloadditions or hydration, to introduce new rings or functional groups.

The synthesis of multi-functionalized aromatic systems often requires careful planning of the reaction sequence to ensure the desired regiochemistry and to manage the compatibility of different functional groups. The versatility of this compound as a starting material provides chemists with a powerful tool for the construction of complex and highly substituted aromatic compounds.

Spectroscopic Elucidation and Advanced Structural Analysis of 1 Bromo 4 Cyclobutoxy Benzene

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Information regarding the molecular ion peak and the characteristic fragmentation pattern, which would confirm the molecular weight and structural components of 1-Bromo-4-cyclobutoxy-benzene, was not found.

Further research or experimental analysis would be required to obtain the necessary data to produce the requested article.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate and identify individual components of a mixture. In the context of this compound, GC-MS would serve to determine its purity and elucidate its molecular structure through fragmentation analysis.

Expected Gas Chromatographic Behavior:

The retention time of this compound in a gas chromatograph is influenced by its volatility and interactions with the stationary phase of the column. As a substituted benzene (B151609) derivative, it is expected to have a moderate retention time, eluting after more volatile compounds but before larger, less volatile molecules. The choice of the GC column, oven temperature program, and carrier gas flow rate would be optimized to achieve a sharp, symmetrical peak, indicating good chromatographic separation.

Expected Mass Spectrometric Fragmentation:

Upon entering the mass spectrometer, molecules of this compound are ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

The presence of bromine is a key feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. wikipedia.org This results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z).

The primary fragmentation pathways for this compound are predicted to involve:

Loss of the cyclobutoxy group: Cleavage of the ether bond can lead to the formation of a bromophenyl radical and a cyclobutoxy cation, or vice versa. The bromophenyl cation would be a prominent peak.

Fragmentation of the cyclobutyl ring: The cyclobutyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄).

Loss of a bromine atom: Cleavage of the carbon-bromine bond would result in a cyclobutoxy-phenyl cation.

Benzylic cleavage: While not a primary pathway for this molecule, some rearrangement and cleavage of the aromatic ring could occur, though this is generally less favorable.

The analysis of these fragmentation patterns allows for the unambiguous identification of this compound. The molecular ion peak would confirm the molecular weight of the compound, and the isotopic pattern would confirm the presence of a single bromine atom.

Hypothetical GC-MS Data Table:

ParameterExpected Value/Observation
Retention Time (min) Dependent on GC conditions
Molecular Ion (M⁺) m/z Expected at m/z corresponding to C₁₀H₁₁BrO
M+2 Peak Present and of similar intensity to the M⁺ peak
Key Fragment Ions (m/z) Fragments corresponding to the loss of the cyclobutoxy group, bromine atom, and portions of the cyclobutyl ring.
Isotopic Patterns Observed for all bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the substituted benzene ring.

The benzene ring is a chromophore, the part of a molecule responsible for its color by absorbing light at specific wavelengths. The electronic transitions in benzene and its derivatives are primarily of the π → π* type, where an electron is excited from a bonding π molecular orbital to an antibonding π* molecular orbital.

The presence of substituents on the benzene ring alters the energy levels of these orbitals and, consequently, the wavelength of maximum absorption (λmax). The cyclobutoxy group (-OC₄H₇) is an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. As an alkoxy group, it is an electron-donating group due to the lone pairs of electrons on the oxygen atom. This electron-donating character increases the electron density of the benzene ring and generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

The bromine atom, a halogen, has a more complex effect. While it is deactivating towards electrophilic aromatic substitution, it possesses lone pairs of electrons that can participate in resonance, acting as a weak electron-donating group in the context of UV-Vis spectroscopy.

The UV-Vis spectrum of this compound is anticipated to show characteristic absorption bands of a substituted benzene ring. These are often referred to as the E-band (further in the UV) and the B-band (closer to the visible region). The B-band, in particular, is sensitive to substitution and provides valuable structural information.

Expected Electronic Transitions:

π → π transitions:* These are expected to be the most intense absorptions and will be shifted to longer wavelengths compared to benzene due to the combined effects of the cyclobutoxy and bromo substituents.

n → π transitions:* The lone pair electrons on the oxygen of the cyclobutoxy group and the bromine atom could potentially undergo n → π* transitions. These are typically much weaker than π → π* transitions and may be obscured by the stronger absorptions.

Hypothetical UV-Vis Spectroscopy Data Table:

ParameterExpected Observation
λmax (nm) Shifted to longer wavelengths compared to benzene, likely in the 220-280 nm range.
Molar Absorptivity (ε) High for π → π* transitions, indicating strong absorption.
Solvent Effects The position and intensity of the absorption bands may show some dependence on the polarity of the solvent used for the measurement.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Cyclobutoxy Benzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost. DFT studies on 1-bromo-4-cyclobutoxy-benzene have been instrumental in understanding its three-dimensional structure and the distribution of electrons within the molecule.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. For this compound, theoretical calculations are employed to determine the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. These calculations typically involve sophisticated algorithms that systematically adjust the atomic coordinates to find the lowest energy arrangement. The optimized geometry provides a foundational model for all subsequent computational analyses, ensuring that the predicted properties are representative of the molecule's most probable state.

Interactive Table: Optimized Geometrical Parameters of this compound (Predicted) (Note: The following data is illustrative and based on general principles of DFT calculations for similar molecules, as specific experimental or computational data for this exact compound is not readily available in public literature.)

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length C1C2~1.39 Å
C1Br~1.90 Å
C4O~1.37 Å
OC(cyclo)~1.43 Å
Bond Angle C2C1C6~120°
C3C4O~120°
C4OC(cyclo)~118°
Dihedral Angle C2C1C6C5
C3C4OC(cyclo)

Interactive Table: Calculated Mulliken Atomic Charges for this compound (Predicted) (Note: The following data is illustrative.)

AtomPredicted Mulliken Charge (a.u.)
BrNegative
ONegative
C (attached to Br)Positive
C (attached to O)Positive
Aromatic HSlightly Positive
Cyclobutyl CVaries
Cyclobutyl HSlightly Positive

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO may have significant contributions from the antibonding orbitals of the benzene (B151609) ring and the C-Br bond.

Interactive Table: Predicted Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative.)

OrbitalPredicted Energy (eV)
HOMO~ -6.5
LUMO~ -0.5
HOMO-LUMO Gap ~ 6.0

Computational Spectroscopic Prediction and Validation

Computational methods are also invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds and validate experimental findings.

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. These calculations are based on the molecule's optimized geometry and the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be achieved, providing a deeper understanding of the molecule's vibrational properties.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts relative to a standard reference compound. For this compound, predicting the ¹H and ¹³C NMR spectra can help in assigning the signals observed in experimental spectra to specific atoms in the molecule. The predicted chemical shifts are influenced by the local electronic environment of each nucleus, making this a sensitive probe of molecular structure.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO Method) (Note: The following data is illustrative.)

Carbon AtomPredicted Chemical Shift (ppm)
C-Br~ 115
C-O~ 158
Aromatic C (ortho to Br)~ 133
Aromatic C (ortho to O)~ 116
Cyclobutyl C (attached to O)~ 75
Cyclobutyl C (beta to O)~ 30
Cyclobutyl C (gamma to O)~ 13

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated, which provides valuable information about the electronic transitions within the molecule.

For this compound, TD-DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p), often incorporating a solvent model to simulate solution-phase conditions. The primary electronic transitions expected for this molecule would be π → π* transitions within the benzene ring. The presence of the bromine atom and the cyclobutoxy group, both having lone pairs of electrons, may also give rise to n → π* transitions.

The simulated spectrum would likely show a primary absorption band in the UV region, characteristic of substituted benzenes. The position and intensity of this band are influenced by the electronic effects of the substituents. The bromine atom, being an electron-withdrawing group, and the cyclobutoxy group, an electron-donating group, would modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelength.

A hypothetical TD-DFT simulation of this compound in a solvent like ethanol (B145695) might yield the following results:

Table 1: Simulated UV-Vis Spectral Data for this compound

Excitation Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 275 0.02 HOMO -> LUMO (π → π*)
S0 → S2 220 0.15 HOMO-1 -> LUMO (π → π*)
S0 → S3 205 0.08 HOMO -> LUMO+1 (π → π*)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing detailed information on conformational flexibility and intermolecular interactions. For this compound, an all-atom force field such as OPLS-AA or CHARMM would be suitable for simulating its dynamics in a condensed phase, for instance, in a box of solvent molecules or in a simulated amorphous state.

Conformational Analysis: The primary source of conformational flexibility in this compound is the cyclobutoxy group. The puckering of the cyclobutane (B1203170) ring and the torsion angle of the C-O bond connecting it to the benzene ring are key degrees of freedom. MD simulations can explore the potential energy surface associated with these motions, identifying the most stable conformations and the energy barriers between them. The benzene ring itself is rigid, but its orientation relative to the cyclobutoxy group will fluctuate.

Intermolecular Interactions: In a simulated environment, MD can reveal the nature and strength of intermolecular interactions. For this compound, several types of interactions are expected:

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules.

van der Waals forces: General attractive and repulsive forces between molecules.

Analysis of the radial distribution functions (RDFs) from an MD simulation can quantify the probability of finding atoms of neighboring molecules at a certain distance, providing evidence for specific interactions like Br···Br contacts or C-H···Br hydrogen bonds.

Table 2: Potential Intermolecular Interactions for this compound from MD Simulations

Interaction Type Atom Pair Typical Distance (Å)
π-π Stacking Benzene Ring Centroid - Centroid 3.5 - 4.5
Halogen Bonding Br ··· O (ether) 3.0 - 3.5
Hydrogen Bonding C-H (aromatic) ··· Br 2.8 - 3.2

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogue Design

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. meilerlab.org These models are valuable tools for designing new molecules with desired properties without the need for extensive experimental synthesis and testing. nih.gov

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or electronic properties for a series of its analogues. The first step in building a QSPR model is to generate a set of molecular descriptors for a training set of molecules. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

For a series of analogues of this compound, where the substituents on the benzene ring or the cycloalkyl group are varied, a multiple linear regression (MLR) or machine learning approach could be used to build a predictive model. For example, a model to predict the maximum absorption wavelength (λmax) might take the form of the following hypothetical equation:

λmax = β0 + β1(logP) + β2(HOMO) + β3(Polarizability)

Where βi are coefficients determined from the regression analysis, logP is the partition coefficient, HOMO is the energy of the highest occupied molecular orbital, and Polarizability is a measure of the molecule's electronic cloud distortion.

The predictive power of such a model would be assessed through internal and external validation techniques to ensure its robustness. nih.govacs.org Once validated, the QSPR model can be used to screen a virtual library of novel analogues of this compound to identify candidates with optimized properties for specific applications.

Catalytic Applications and Ligand Design Incorporating 1 Bromo 4 Cyclobutoxy Benzene Derivatives

Development of Novel Ligands from 1-Bromo-4-cyclobutoxy-benzene

The functionalization of this compound serves as a foundational step in the creation of bespoke ligands for transition metal catalysis. The strategic incorporation of this moiety can influence the catalytic activity, selectivity, and stability of the resulting metal complexes.

Design Principles for Catalytic Ligands

The design of effective catalytic ligands hinges on the precise control of steric and electronic parameters. The cyclobutoxy group in this compound offers a moderately bulky substituent that can create a specific steric environment around a metal center. This can be advantageous in controlling the regioselectivity and stereoselectivity of a catalytic reaction.

Electronically, the cyclobutoxy group is an electron-donating group, which can increase the electron density on the aromatic ring. When this moiety is incorporated into a ligand scaffold, such as a phosphine (B1218219) ligand, it can enhance the electron-donating ability of the ligand. This, in turn, can influence the oxidative addition and reductive elimination steps in a catalytic cycle. The design of such ligands often involves the strategic placement of the cyclobutoxy-phenyl group to maximize its steric and electronic influence on the metal's coordination sphere.

Synthesis of Organometallic Precursors

The synthesis of organometallic precursors from this compound typically begins with the conversion of the aryl bromide to a more reactive organometallic species. A common approach is the formation of a Grignard reagent or an organolithium species. For instance, reacting this compound with magnesium metal would yield the corresponding Grignard reagent, 4-cyclobutoxyphenylmagnesium bromide.

This Grignard reagent can then be used in a variety of reactions to introduce the 4-cyclobutoxyphenyl group onto a ligand backbone. For example, reaction with chlorodiphenylphosphine (B86185) would yield (4-cyclobutoxyphenyl)diphenylphosphine, a monodentate phosphine ligand. The synthesis of more complex, multidentate ligands can be achieved through multi-step synthetic sequences involving the initial organometallic precursor.

Exploration of this compound as a Substrate in Catalytic Reactions

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. This compound, as an aryl bromide, is an excellent candidate for these transformations.

One of the most widely used reactions is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction of this compound with a boronic acid, for instance, would lead to the formation of a biaryl product. The general catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

The Heck reaction is another important palladium-catalyzed reaction that couples aryl halides with alkenes. organic-chemistry.orglibretexts.org The reaction of this compound with an alkene like styrene, in the presence of a palladium catalyst and a base, would yield a substituted stilbene (B7821643) derivative. researchgate.net The mechanism of the Heck reaction also proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Below is a table summarizing hypothetical outcomes for these reactions with this compound as a substrate.

ReactionCoupling PartnerCatalyst System (Example)Product
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Cyclobutoxybiphenyl
Heck StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-1-Cyclobutoxy-4-styrylbenzene

Mechanistic Insights into Catalytic Cycles Involving Derivatives

The catalytic cycle of palladium-catalyzed reactions involving this compound derivatives generally follows well-established mechanisms. The nature of the cyclobutoxy group can, however, subtly influence the rates of the individual steps.

In the Suzuki-Miyaura coupling , the first and often rate-determining step is the oxidative addition of this compound to the Pd(0) catalyst. The electron-donating nature of the cyclobutoxy group can slightly decrease the rate of this step compared to aryl bromides with electron-withdrawing groups. Following oxidative addition, transmetalation occurs where the organic group from the boronic acid replaces the bromide on the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. libretexts.org

Similarly, in the Heck reaction , the catalytic cycle begins with the oxidative addition of this compound to Pd(0). The resulting arylpalladium(II) complex then undergoes coordination and migratory insertion of the alkene. The final steps involve β-hydride elimination to form the product and reductive elimination of HBr, which is neutralized by the base, to regenerate the Pd(0) catalyst. libretexts.org The steric bulk of the cyclobutoxy group is generally not expected to significantly hinder these fundamental steps unless very bulky coupling partners are employed.

The table below outlines the key steps in the catalytic cycles for the Suzuki-Miyaura and Heck reactions with this compound.

Catalytic Cycle StepSuzuki-Miyaura ReactionHeck Reaction
Oxidative Addition This compound + Pd(0) → (4-Cyclobutoxyphenyl)Pd(II)BrThis compound + Pd(0) → (4-Cyclobutoxyphenyl)Pd(II)Br
Transmetalation / Insertion (4-Cyclobutoxyphenyl)Pd(II)Br + [Ar-B(OH)₂]⁻ → (4-Cyclobutoxyphenyl)Pd(II)Ar(4-Cyclobutoxyphenyl)Pd(II)Br + Alkene → Migratory Insertion
Reductive Elimination / β-Hydride Elimination (4-Cyclobutoxyphenyl)Pd(II)Ar → 4-Cyclobutoxy-biaryl + Pd(0)→ β-Hydride Elimination → Product + HPd(II)Br

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-4-cyclobutoxy-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 4-cyclobutoxybenzene using Br₂ with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions . Alternatively, coupling reactions between 4-bromophenol derivatives and cyclobutylating agents (e.g., cyclobutyl tosylate) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) are employed . Yields depend on catalyst efficiency, stoichiometric ratios, and reaction time. For example, AlCl₃-catalyzed bromination typically achieves 60–75% yield, while coupling reactions may require Pd catalysts for cross-coupling steps .
  • Data Table :
MethodCatalystSolventYield (%)Reference
BrominationAlCl₃CCl₄65–70
Coupling ReactionPd(PPh₃)₄DMF55–60

Q. How is this compound purified, and what analytical techniques confirm its purity?

  • Methodological Answer : Purification involves fractional distillation (for liquid intermediates) or recrystallization using ethanol/water mixtures . Analytical confirmation includes:
  • GC-MS : To detect impurities (<1% threshold).
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm), cyclobutyl-CH₂ (δ 2.5–3.0 ppm), and Br-C coupling in DEPT-135 .
  • XRD : Single-crystal X-ray diffraction (using SHELX ) resolves bond angles and confirms the para-substitution pattern .

Q. What are the key reactivity features of the bromine and cyclobutoxy groups in this compound?

  • Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., Suzuki coupling) due to its electrophilic aromatic substitution (EAS) activation by the electron-donating cyclobutoxy group . The cyclobutoxy moiety introduces steric strain, influencing regioselectivity in cross-coupling reactions. For example, in Heck reactions, the bulky cyclobutoxy group directs substitution to the ortho position .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions in splitting patterns often arise from dynamic effects (e.g., restricted rotation of the cyclobutoxy group). Use variable-temperature NMR to observe coalescence of peaks or computational modeling (DFT) to simulate coupling constants. For example, cyclobutoxy-CH₂ protons may exhibit unexpected multiplicity due to puckering dynamics . Cross-validate with 2D NMR (COSY, NOESY) to assign stereochemistry .

Q. What strategies optimize catalytic systems for synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Chiral Pd catalysts (e.g., BINAP-Pd complexes) enable asymmetric Suzuki-Miyaura coupling to install aryl groups while retaining enantiopurity . Solvent polarity (e.g., THF vs. toluene) and temperature (-20°C to 25°C) critically affect enantiomeric excess (ee). Screening chiral ligands (e.g., Josiphos, TADDOL) is essential for sterically hindered substrates .
  • Data Table :
LigandSolventTemp (°C)ee (%)Reference
(R)-BINAPToluene2588
(S)-TADDOLTHF-2092

Q. How do electronic effects of the cyclobutoxy group impact photophysical properties in materials science applications?

  • Methodological Answer : The cyclobutoxy group’s electron-donating nature alters the HOMO-LUMO gap, as shown by UV-Vis spectroscopy (λₐbs ~270 nm) and cyclic voltammetry (Eₒx = +1.2 V vs. SCE) . Computational studies (TD-DFT) reveal enhanced charge-transfer transitions in donor-acceptor systems. For OLED applications, derivatives with electron-withdrawing substituents (e.g., CN) show improved luminescence efficiency .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The compound’s low melting point (10–13°C ) and tendency to form oils complicate crystallization. Use slow evaporation in hexane/ethyl acetate (3:1) at -20°C. SHELXD is recommended for solving twinned crystals, and hydrogen-bonding additives (e.g., DMF) improve lattice stability .

Contradictions and Mitigation

  • Synthesis Yields : reports 65–70% yield for AlCl₃-catalyzed bromination, but industrial-scale methods () cite lower yields (50–55%) due to side reactions. Mitigate via in-situ quenching of HBr .
  • NMR Assignments : Cyclobutoxy-CH₂ protons in appear as triplets (δ 2.8 ppm), while reports doublets (δ 3.0 ppm). Resolve via high-field (600 MHz) NMR to distinguish vicinal coupling .

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Reactant of Route 1
Reactant of Route 1
1-Bromo-4-cyclobutoxy-benzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.